(R)-3-(1-Amino-2-hydroxyethyl)phenol
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Overview
Description
®-3-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: The phenol derivative undergoes an amination reaction to introduce the amino group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group.
Common reagents used in these reactions include pyridine, dimethylformamide, tetrahydrofuran, dimethylsulfoxide, dichloromethane, and ethyl acetate .
Industrial Production Methods
Industrial production of ®-3-(1-Amino-2-hydroxyethyl)phenol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.
Scientific Research Applications
®-3-(1-Amino-2-hydroxyethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and chiral resolution studies.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Amino-2-hydroxyethyl)phenol: The enantiomer of the compound with different stereochemistry.
3-(1-Amino-2-hydroxyethyl)phenol: The racemic mixture containing both enantiomers.
3-(1-Hydroxyethyl)phenol: Lacks the amino group, resulting in different chemical properties.
Uniqueness
®-3-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-[(1R)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChI Key |
CMKYFDIMOOWZGH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CO)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)N |
Origin of Product |
United States |
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